
Diketone-PEG4-PFP ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diketone-PEG4-PFP ester is a multifunctional compound widely used in the field of pharmaceutical research and development. It is composed of a diketone group and a pentafluorophenyl ester group, which makes it highly reactive and suitable for various conjugation and bioconjugation processes. This compound is particularly valuable in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diketone-PEG4-PFP ester typically involves the following steps:
Formation of the Diketone Group: The diketone group is synthesized through a series of organic reactions, often starting with the oxidation of a suitable precursor.
Attachment of the PEG4 Spacer: The polyethylene glycol (PEG) spacer is introduced to enhance the solubility and biocompatibility of the compound. This step usually involves the reaction of the diketone intermediate with a PEG4 derivative.
Introduction of the Pentafluorophenyl Ester Group: The final step involves the esterification of the PEG4-diketone intermediate with pentafluorophenol, resulting in the formation of the pentafluorophenyl ester group.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Controlled Temperature and Pressure: Maintaining specific temperatures and pressures to optimize reaction rates and product stability.
Purification Techniques: Utilizing chromatography and recrystallization methods to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions
Diketone-PEG4-PFP ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The pentafluorophenyl ester group is highly reactive towards nucleophiles, such as primary amines, leading to the formation of amide bonds.
Oxidation and Reduction: The diketone group can participate in oxidation and reduction reactions, altering its chemical state and reactivity.
Hydrolysis: The ester group can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the ester bond.
Common Reagents and Conditions
Nucleophiles: Primary amines are commonly used to react with the pentafluorophenyl ester group.
Oxidizing and Reducing Agents: Various agents, such as hydrogen peroxide for oxidation and sodium borohydride for reduction, are used depending on the desired reaction.
Hydrolysis Conditions: Acidic or basic aqueous solutions are employed to induce hydrolysis.
Major Products Formed
Amides: Formed through nucleophilic substitution reactions with primary amines.
Hydrolyzed Products: Resulting from the cleavage of the ester bond under hydrolytic conditions.
Aplicaciones Científicas De Investigación
PROTAC Development
Diketone-PEG4-PFP ester serves as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras). PROTACs are innovative therapeutic agents that utilize the ubiquitin-proteasome system to selectively degrade target proteins within cells. The compound facilitates the connection between two ligands—one targeting an E3 ubiquitin ligase and the other targeting the protein of interest—thus enhancing the specificity and efficacy of targeted therapies .
Antibody-Drug Conjugates (ADCs)
The compound is instrumental in the development of antibody-drug conjugates, where it helps link cytotoxic drugs to antibodies. This conjugation allows for targeted delivery of drugs to cancer cells while minimizing systemic toxicity. By utilizing this compound, researchers can improve the pharmacokinetic properties of ADCs, leading to enhanced therapeutic outcomes .
Protein and Peptide Labeling
This compound is employed in labeling proteins and peptides, which is crucial for various biochemical assays and imaging techniques. The diketone moiety can react with lysine residues in proteins, forming stable covalent bonds that facilitate tracking and quantification of biomolecules in complex biological systems .
Biomolecule Immobilization
This compound also finds application in the immobilization of biomolecules on solid surfaces, which is essential for biosensor development and other analytical applications. The PEG component enhances solubility and biocompatibility, making it suitable for use in various biological environments .
Case Study 1: PROTAC Efficacy
A study published in EBioMedicine demonstrated the effectiveness of PROTACs synthesized using this compound in degrading specific oncogenic proteins in cancer cell lines. The results indicated a significant reduction in protein levels and subsequent tumor growth inhibition, showcasing its potential as a therapeutic strategy against malignancies .
Case Study 2: ADC Development
Research focused on an ADC utilizing this compound showed enhanced targeting capabilities compared to traditional chemotherapeutics. The study reported improved survival rates in animal models due to reduced off-target effects and increased drug accumulation at tumor sites .
Comparison Table of Applications
Application | Description | Benefits |
---|---|---|
PROTAC Development | Linker for synthesizing targeted protein degraders | Selective degradation of target proteins |
Antibody-Drug Conjugates (ADCs) | Conjugation of drugs to antibodies for targeted therapy | Reduced toxicity, improved efficacy |
Protein/Peptide Labeling | Covalent labeling for assays and imaging | Enhanced tracking and quantification |
Biomolecule Immobilization | Attachment of biomolecules to surfaces | Improved biosensor performance |
Mecanismo De Acción
The mechanism of action of Diketone-PEG4-PFP ester involves its ability to form stable amide bonds with primary amines. This reactivity is primarily due to the presence of the pentafluorophenyl ester group, which is highly electrophilic and readily reacts with nucleophiles. The diketone group can also participate in redox reactions, further enhancing the compound’s versatility in chemical synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Diketone-PEG4-NHS ester: Similar in structure but contains an N-hydroxysuccinimide ester group instead of a pentafluorophenyl ester group.
Diketone-PEG4-Maleimide: Contains a maleimide group, which reacts with thiols instead of amines.
Diketone-PEG4-Azide: Features an azide group, which can undergo click chemistry reactions with alkynes.
Uniqueness
Diketone-PEG4-PFP ester is unique due to its pentafluorophenyl ester group, which provides greater stability and reactivity compared to other ester groups. This makes it particularly suitable for applications requiring high efficiency and specificity in amide bond formation.
Actividad Biológica
Diketone-PEG4-PFP ester, with CAS number 2353409-84-2, is a PEG-based PROTAC (Proteolysis Targeting Chimera) linker that plays a significant role in drug development, particularly in targeted protein degradation. This compound is characterized by its unique structure, which includes a diketone moiety and a pentafluorophenyl (PFP) group that enhances its reactivity and stability in biological systems.
Property | Value |
---|---|
Molecular Formula | C₃₀H₃₄F₅NO₉ |
Molecular Weight | 647.58 g/mol |
CAS Number | 2353409-84-2 |
Linker Type | PEG-based PROTAC linker |
This compound is primarily used to synthesize PROTACs, which are bifunctional molecules designed to target specific proteins for degradation via the ubiquitin-proteasome pathway. The compound's ability to link two different ligands—one targeting an E3 ubiquitin ligase and the other targeting the protein of interest—is crucial for its biological activity.
The biological activity of this compound stems from its role in facilitating the selective degradation of target proteins. The PFP group is particularly advantageous due to its stability and low propensity for hydrolysis compared to other ester linkers like NHS esters. This stability allows for efficient conjugation with amines on target proteins, enhancing the overall efficacy of PROTACs synthesized using this linker .
Case Studies and Research Findings
-
Targeted Protein Degradation :
- Research has demonstrated that PROTACs utilizing this compound can effectively degrade oncogenic proteins, leading to reduced tumor growth in various cancer models. For instance, studies have shown that these compounds can significantly lower levels of Myc and Bcl-xL proteins in cancer cell lines, resulting in increased apoptosis .
-
Enhanced Drug Delivery :
- The incorporation of PEG linkers such as this compound improves the pharmacokinetic properties of drug conjugates. In one study, a conjugate formed with this linker exhibited enhanced solubility and bioavailability compared to non-PEGylated counterparts, allowing for more effective targeting of cancer cells while minimizing off-target effects .
- Biocompatibility and Toxicity :
Comparative Analysis with Other Linkers
The following table summarizes the key differences between this compound and other common linkers used in PROTAC synthesis:
Linker Type | Stability | Reactivity | Biocompatibility | Applications |
---|---|---|---|---|
Diketone-PEG4-PFP | High | High | Excellent | PROTACs, ADCs |
NHS Ester | Moderate | Moderate | Good | General bioconjugation |
Maleimide | Low | High | Variable | Protein labeling |
Propiedades
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[3-[4-(3,5-dioxohexyl)anilino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34F5NO9/c1-19(37)18-22(38)7-4-20-2-5-21(6-3-20)36-23(39)8-10-41-12-14-43-16-17-44-15-13-42-11-9-24(40)45-30-28(34)26(32)25(31)27(33)29(30)35/h2-3,5-6H,4,7-18H2,1H3,(H,36,39) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJNZZHGXYBSDRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)CCC1=CC=C(C=C1)NC(=O)CCOCCOCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34F5NO9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
647.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.